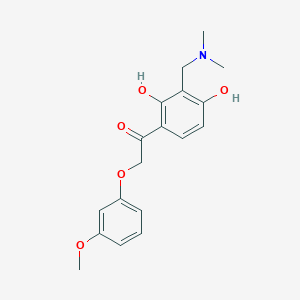

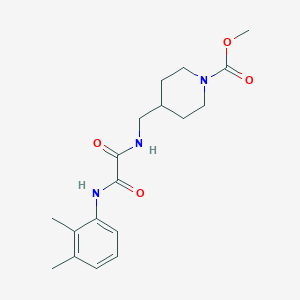

![molecular formula C16H15ClN4O3S B2983976 2-[2-(3-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1286720-73-7](/img/structure/B2983976.png)

2-[2-(3-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

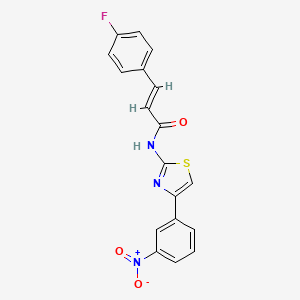

Compounds with similar structures are often found in the field of medicinal chemistry. They can have various biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, protonated 3,4-ethylene dioxythiophene moieties can be used as an end group to make organic conductors .Molecular Structure Analysis

The molecular structure of such compounds is often complex with multiple rings and functional groups. The structure often includes a benzopyran framework with one or more rings fused on to the phenyl substituted benzopyran .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. Some compounds might show good electrical conductivity when doped with protonic acid .Aplicaciones Científicas De Investigación

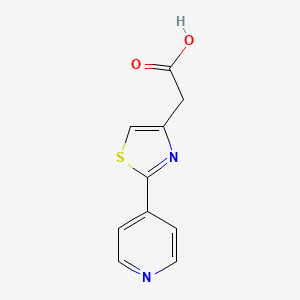

Antiproliferative Activity Research into the synthesis and antiproliferative activity of related pyrido[2,3-b][1,4]diazepin compounds has shown potential in vitro efficacy against human cancer cell lines. For example, certain compounds within this chemical class have demonstrated cytotoxic activity against seven different human cancer cell lines, indicating potential for future cancer therapy research (Liszkiewicz, 2002).

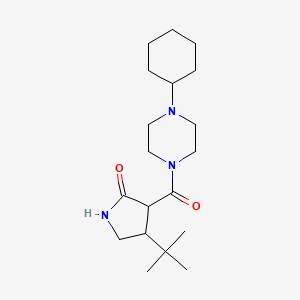

Chemical Synthesis and Reactivity Efforts to synthesize novel derivatives of pyrido[2,3-b][1,4]diazepin have been detailed, showcasing methods to produce various bis-functionalized 1,4-diazepines. These synthesis routes open the door to a library of new compounds for further pharmacological and biological evaluation, suggesting wide applicability in medicinal chemistry and drug design (El Bouakher et al., 2013).

Heterocyclic Chemistry and Synthon Development The utility of 1-aryl-5-methoxypyrrolones as synthons for developing fused heterocycles has been explored. This research contributes to the broader understanding of heterocyclic chemistry and offers insights into the construction of complex molecular architectures relevant to pharmaceutical development (El-Nabi, 2002).

HIV-1 Reverse Transcriptase Inhibition Studies have identified compounds within the pyrido[2,3-b][1,4]diazepin class as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating significant in vitro inhibitory concentration values. This highlights the compound's potential as a lead structure for developing new antiretroviral therapies (Hargrave et al., 1991).

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O3S/c1-9-3-4-10(5-11(9)17)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGBGRAXHLPQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

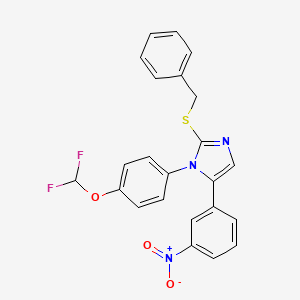

![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)

![6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2983899.png)

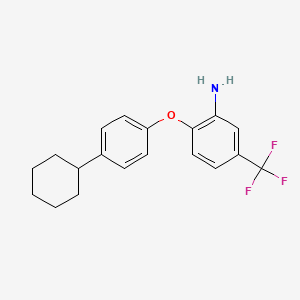

![N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2983901.png)

![4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2983911.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2983913.png)

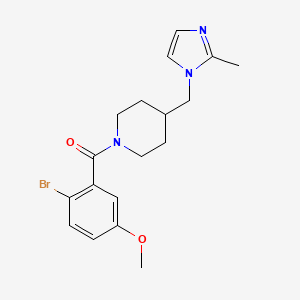

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2983914.png)